molecular formula C7H12N4O2 B1465740 2-azido-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1211484-90-0

2-azido-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B1465740
CAS No.: 1211484-90-0
M. Wt: 184.2 g/mol
InChI Key: GCHALVOKMAAWAK-UHFFFAOYSA-N
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Description

2-azido-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 g/mol. It is characterized by the presence of an azido group and an oxolan-2-ylmethyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 2-azido-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of oxolan-2-ylmethylamine with chloroacetyl chloride to form N-[(oxolan-2-yl)methyl]chloroacetamide, which is then treated with sodium azide to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure optimal yields.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-azido-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with reagents such as triphenylphosphine, leading to the formation of iminophosphoranes.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-azido-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for click chemistry reactions.

    Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo specific chemical transformations.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive azido group.

Mechanism of Action

The mechanism by which 2-azido-N-[(oxolan-2-yl)methyl]acetamide exerts its effects is primarily through its azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.

Comparison with Similar Compounds

Similar compounds to 2-azido-N-[(oxolan-2-yl)methyl]acetamide include other azidoacetamides and azidoalkyl derivatives. These compounds share the azido functional group but differ in their alkyl or acyl substituents. The uniqueness of this compound lies in its oxolan-2-ylmethyl group, which imparts specific reactivity and properties that distinguish it from other azido compounds.

Some similar compounds include:

  • 2-azido-N-methylacetamide
  • 2-azido-N-ethylacetamide
  • 2-azido-N-propylacetamide

These compounds can be compared based on their reactivity, stability, and applications in various fields of research.

Properties

IUPAC Name

2-azido-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h6H,1-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHALVOKMAAWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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